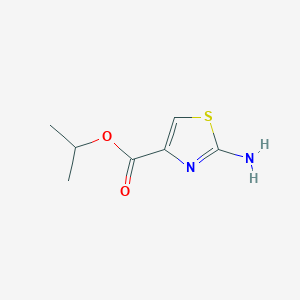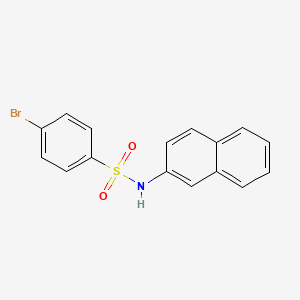
Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- is a synthetic compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in drug development.
Mécanisme D'action
The mechanism of action of thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- is not fully understood. However, it has been suggested that it acts by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, viruses, or bacteria.
Biochemical and Physiological Effects:
Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been found to modulate certain signaling pathways that are involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in drug development. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- has several potential future directions for research. One direction could be to further investigate its potential as a fluorescent probe for imaging applications. Another direction could be to study its potential as a therapeutic agent for various diseases, such as cancer, viral infections, and bacterial infections. Additionally, further studies could be conducted to fully understand its mechanism of action and potential toxicity.
In conclusion, thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent and its mechanism of action.
Méthodes De Synthèse
Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- can be synthesized using various methods. One of the most common methods is the Hantzsch thiazole synthesis, which involves the condensation of α-bromoacetophenone, 4-fluoroaniline, and 2,5-dimethylthiolate. The reaction is catalyzed by a base, such as sodium ethoxide, in ethanol. The resulting product can be purified using column chromatography.
Applications De Recherche Scientifique
Thiazole, 2-(4-fluorophenylamino)-4-(2,5-dimethylphenyl)- has been extensively studied for its potential applications in drug development. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2S/c1-11-3-4-12(2)15(9-11)16-10-21-17(20-16)19-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCNOPIGFHIULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-chloro-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549816.png)
![(E)-2-cyano-3-[3-[(E)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549818.png)
![ethyl 5-methyl-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7549842.png)




![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)
![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)

![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)
